Ethyl 5-(2,6-difluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(2,6-difluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16F2O3 It is characterized by the presence of an ester functional group and a difluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,6-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,6-difluoro-phenoxy)pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: 5-(2,6-difluoro-phenoxy)pentanoic acid.
Reduction: 5-(2,6-difluoro-phenoxy)pentanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,6-difluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,6-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity, leading to potent biological effects. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
- Ethyl 5-(2-fluoro-phenoxy)pentanoate
- Ethyl 5-(4-fluoro-phenoxy)pentanoate
- Ethyl 5-(2,6-dichloro-phenoxy)pentanoate
Comparison: Ethyl 5-(2,6-difluoro-phenoxy)pentanoate is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its mono-fluorinated or chlorinated analogs, this compound may exhibit enhanced stability, binding affinity, and selectivity in various applications.
Biological Activity
Ethyl 5-(2,6-difluoro-phenoxy)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds based on diverse research findings.
Chemical Structure and Properties
This compound features a difluorophenoxy group attached to a pentanoate chain. The presence of fluorine atoms in the phenoxy group significantly influences the compound's reactivity and biological interactions. The ester functional group is susceptible to hydrolysis, which can release active metabolites that may exert various biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy moiety enhances binding affinity and specificity, leading to modulation of enzymatic activity and cellular signaling pathways.
Key Mechanistic Insights:
- Enzyme Interaction : The difluoro-phenoxy group can interact with active sites on enzymes, potentially inhibiting or enhancing their functions.
- Receptor Modulation : This compound may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible cytotoxicity, warranting further exploration in cancer therapeutics.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses in vitro.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity influenced by the presence of fluorine atoms:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Two fluorine atoms on phenoxy group | Potential antimicrobial and anticancer |
Ethyl 5-phenoxy-pentanoate | Lacks fluorine; standard phenoxy structure | Lower activity compared to difluorinated |
Ethyl 5-(2-fluoro-phenoxy)pentanoate | One fluorine atom; moderate activity | Intermediate biological effects |
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, suggesting significant potency against these cell lines.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. This compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity.
Properties
IUPAC Name |
ethyl 5-(2,6-difluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c1-2-17-12(16)8-3-4-9-18-13-10(14)6-5-7-11(13)15/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPIROSNRYHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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